[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate
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Overview
Description
The compound [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a fused ring system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate typically involves multiple steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate: can be compared with other similar compounds, such as:
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
Methyl benzoate: A volatile organic compound with significant toxicity against insect pests.
These comparisons highlight the unique structural features and applications of This compound .
Properties
CAS No. |
517894-42-7 |
---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C25H36O5/c1-14(2)23(28)30-20-13-16-12-17(29-15(3)26)8-10-24(16,4)19-9-11-25(5)18(22(19)20)6-7-21(25)27/h13-14,17-20,22H,6-12H2,1-5H3/t17-,18-,19-,20?,22-,24-,25-/m0/s1 |
InChI Key |
RLMQWGFFMMTTIW-LEADCRQCSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1C=C2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OC1C=C2CC(CCC2(C3C1C4CCC(=O)C4(CC3)C)C)OC(=O)C |
Origin of Product |
United States |
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